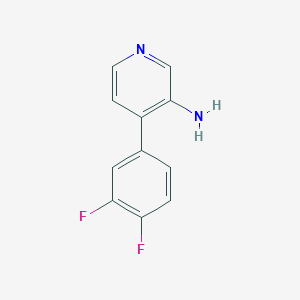

4-(3,4-Difluorophenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2N2 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)pyridin-3-amine |

InChI |

InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2 |

InChI Key |

BWFWAPFXIFLVEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 3,4 Difluorophenyl Pyridin 3 Amine and Its Analogues

General Synthetic Routes to Pyridin-3-amine Derivatives

The construction of the pyridin-3-amine scaffold can be approached in two primary ways: building the pyridine (B92270) ring from acyclic precursors with the amine group already positioned or introducing the amine group onto a pre-formed pyridine ring.

Cyclization and Condensation Reactions for Pyridine Ring Formation

The de novo synthesis of pyridine rings is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to substituted pyridines. These methods typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source. researchgate.net

Key methodologies include:

Hantzsch Pyridine Synthesis: This classical method involves a three-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. chemrxiv.orgyoutube.com The initial reaction yields a 1,4-dihydropyridine, which must then be oxidized to the aromatic pyridine ring. chemrxiv.org While versatile, this method is primarily suited for producing symmetrically substituted pyridines.

Guareschi-Thorpe Reaction: This reaction involves the condensation of a β-ketoester with a cyanoacetamide in the presence of ammonia or another base. It directly yields a substituted 2-pyridone, which can be further functionalized. chemicalbook.com

Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to pyridines by reacting enamines with α,β-unsaturated ketones. The reaction proceeds through a cyclization and subsequent elimination, directly forming the aromatic ring. chemicalbook.com

Kröhnke Pyridine Synthesis: This is a highly flexible method that uses N-pyridinium methyl ketone salts as key intermediates. These salts react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. chemicalbook.comchemicalbook.com

These cyclization strategies are powerful for creating a wide variety of substituted pyridines. However, achieving the specific substitution pattern of a 3-amino-4-arylpyridine often requires careful selection of multi-functionalized acyclic precursors.

Functionalization of Pre-existing Pyridine Rings

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring. Direct functionalization of pyridine can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. chemicalbook.comyoutube.com Furthermore, the nitrogen atom can coordinate with catalysts and reagents, complicating reactions. youtube.com

Strategies to introduce an amine group at the 3-position often involve multi-step sequences:

Directed ortho-Metalation (DoM): A directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent position, creating a nucleophilic center for subsequent reaction with an electrophilic aminating agent. acs.org

Halogen-Metal Exchange: A pyridine ring substituted with a halogen (e.g., bromine or iodine) can undergo exchange with an organometallic reagent to generate a pyridyl nucleophile. This can then be functionalized. For instance, a 3-bromopyridine (B30812) can be lithiated and then quenched with an electrophilic nitrogen source. acs.org

Nucleophilic Aromatic Substitution (SNAr): While pyridine is generally resistant to nucleophiles, the presence of strong electron-withdrawing groups and a good leaving group can facilitate SNAr. The Chichibabin reaction, which directly aminates pyridine at the 2-position using sodium amide, is a classic example, though it is not suitable for 3-amination. mdpi.com Synthesizing 3-aminopyridine (B143674) derivatives often requires starting with a precursor like 3-bromopyridine, which can undergo amination under transition-metal catalysis (e.g., Buchwald-Hartwig amination).

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. youtube.com They offer advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. youtube.comcymitquimica.com

Several MCRs have been developed for the synthesis of highly substituted pyridines. nih.gov A common approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), a ketone, and ammonium acetate. cymitquimica.comresearchgate.net By carefully selecting the starting components, it is possible to construct complex pyridine derivatives in a single step. For instance, the reaction of an aromatic aldehyde, 3-acetylindole, ethyl cyanoacetate, and ammonium acetate can yield 4-aryl-6-indolylpyridine-3-carbonitriles. researchgate.net This highlights the potential of MCRs to assemble 4-arylpyridine structures, which could be adapted for the synthesis of pyridin-3-amine analogues.

Table 1: Comparison of General Pyridine Synthesis Methodologies

| Methodology | Description | Key Reactants | Primary Product Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Synthesis | [3+1+1+1] condensation followed by oxidation | Aldehyde, β-ketoester (2 eq.), Ammonia | 1,4-Dihydropyridines, then Pyridines | Well-established, versatile for symmetrical products | Requires separate oxidation step, limited for unsymmetrical products |

| Functionalization | Modification of a pre-formed pyridine ring | Substituted Pyridine, Metalating agents or Catalysts | Functionalized Pyridines | Access to specific isomers from common starting materials | Often multi-step, challenges with regioselectivity (C3 is difficult) |

| Multicomponent Reactions (MCRs) | One-pot reaction of three or more components | Aldehyde, Active Methylene Compound, Ammonia Source | Highly Substituted Pyridines | High efficiency, atom economy, rapid complexity generation | Scope can be limited by reactant compatibility |

Strategies for Incorporating 3,4-Difluorophenyl Moieties

The formation of the C-C bond between the pyridine C4 position and the 3,4-difluorophenyl ring is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this type of transformation. jocpr.comnobelprize.org

Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming aryl-aryl bonds. youtube.comnobelprize.org The reaction couples an organoboron reagent (such as a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. harvard.edu To synthesize the target molecule, this would involve coupling 3,4-difluorophenylboronic acid with a pyridine bearing a suitable leaving group (e.g., Br, I, OTf) at the 4-position. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it highly applicable in pharmaceutical synthesis. nih.govjocpr.com

Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other methods like the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon compounds) can also be employed to form the required C-C bond. The choice of reaction often depends on the availability of starting materials and the functional group tolerance required.

Synthesis of Specific 4-(3,4-Difluorophenyl)pyridin-3-amine Precursors and Intermediates

A convergent synthesis of this compound relies on the preparation of key precursors that can be joined in a late-stage coupling step. A logical approach involves a Suzuki-Miyaura coupling between a pyridin-3-amine synthon and a 3,4-difluorophenyl synthon.

A key precursor is 4-amino-3-bromopyridine (B79700) . This intermediate can be synthesized from the commercially available 4-aminopyridine (B3432731). The bromination occurs regioselectively at the 3-position.

Synthesis of 4-amino-3-bromopyridine: Treatment of 4-aminopyridine with N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) at low temperature provides 4-amino-3-bromopyridine in high yield. chemicalbook.com

With 4-amino-3-bromopyridine in hand, the final target molecule can be assembled via a Suzuki coupling.

Proposed Synthesis of this compound:

Reactants: 4-amino-3-bromopyridine and 3,4-difluorophenylboronic acid.

Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., Xantphos). nih.gov

Conditions: The reaction is performed in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a solvent system such as a mixture of DME/water or toluene/water, typically with heating. nih.gov

An alternative route involves forming the C4-aryl bond first, followed by the introduction of the C3-amine group. This would require the synthesis of an intermediate like 3-bromo-4-(3,4-difluorophenyl)pyridine . This could potentially be synthesized by coupling 3-bromo-4-chloropyridine (B1270894) with 3,4-difluorophenylboronic acid, followed by a subsequent amination step at the 3-position, for example, via a Buchwald-Hartwig amination reaction.

Derivatization of the Amine Functionality

The primary amine at the C3 position of this compound is a versatile functional handle for creating a library of analogues. Standard reactions for primary aromatic amines can be readily applied.

Acylation: The amine can be converted to an amide via reaction with acyl chlorides or anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. vedantu.com This reaction is often used to install a wide variety of acyl groups. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamides. This transformation is useful for modifying the electronic and steric properties of the amine nitrogen. nih.gov

Alkylation: Direct alkylation of primary aromatic amines with alkyl halides can be challenging due to over-alkylation, which leads to mixtures of secondary and tertiary amines. chemrxiv.orgnih.gov Reductive amination, which involves condensing the amine with an aldehyde or ketone to form an imine followed by reduction, is a more controlled method for preparing secondary amines. Alternatively, specialized methods using N-aminopyridinium salts as ammonia surrogates have been developed to achieve selective mono-alkylation. researchgate.netnih.gov

Table 2: Common Derivatization Reactions for the Amine Functionality

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Amide (R-CONHR') | Pyridine or Et₃N as base, aprotic solvent (DCM, THF) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NHR') | Pyridine or Et₃N as base, aprotic solvent |

| Reductive Amination | Aldehyde (R''-CHO) or Ketone, followed by a reducing agent (e.g., NaBH(OAc)₃) | Secondary Amine (R''-CH₂-NHR') | Acid catalyst (e.g., AcOH), solvent like DCE or MeOH |

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

One-pot synthesis, where sequential reactions are performed in a single reactor without isolating intermediates, represents a significant enhancement in efficiency. This approach has been successfully developed for related heterocyclic structures like 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov An effective strategy involves the initial reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by the elimination of a benzamide (B126) molecule in a superbasic medium (t-BuOK/DMSO) to yield the final product. nih.gov Adapting such a one-pot philosophy to the synthesis of this compound could dramatically reduce production time and resource consumption.

Multicomponent reactions (MCRs) offer another powerful tool for improving synthetic efficiency by combining three or more starting materials in a single operation to form a complex product. nih.gov The synthesis of various 2-aminopyridine (B139424) derivatives has been achieved through MCRs, demonstrating the utility of this strategy in creating substituted pyridine rings with high yields and minimal waste. nih.gov Exploring an MCR approach for the this compound scaffold could involve the convergent assembly of precursors representing the pyridine ring and the difluorophenyl moiety.

Palladium-catalyzed cross-coupling reactions remain a fundamental and evolving method for constructing C-N and C-C bonds in aromatic systems. acs.org The synthesis of aminopyridines can be efficiently achieved through palladium-catalyzed amination, providing a robust method for introducing the amine group onto the pyridine core. acs.org For the construction of the 4-aryl linkage, modern variations of the Suzuki, Stille, or Hiyama couplings could be employed. Efficiency enhancements in this area focus on developing more active and stable catalysts that operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems.

Recent advancements also include the exploration of regioselective reactions involving highly reactive intermediates like 3,4-pyridynes. nih.gov By generating these intermediates from pyridylsilyltriflate precursors under mild fluoride-based conditions, a variety of di- and tri-substituted pyridines can be assembled with high control. nih.gov Applying this methodology could provide a novel and highly regioselective pathway to functionalized 4-aryl-3-aminopyridine cores.

The following table outlines a comparative analysis of a hypothetical traditional linear synthesis versus a potential novel one-pot or MCR-based synthesis, illustrating the theoretical gains in efficiency.

| Time Efficiency | Low | High |

Further efficiency can be gained by optimizing reaction conditions. The choice of catalyst, solvent, base, and temperature can have a profound impact on reaction yield and purity. As an example, the optimization of a one-pot reaction for a related heterocyclic system demonstrates how systematic variation of parameters can lead to a significant increase in product yield.

Table 2: Example of Reaction Condition Optimization for a One-Pot Synthesis of 4-phenylpyrazolo[3,4-b]pyridin-6-one nih.gov

| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | KOH (1.5) | 90 | 6 | 21 |

| 2 | t-BuOK (1.0) | 120 | 3.5 | 55 |

| 3 | t-BuOK (1.5) | 120 | 1.5 | 60 |

Data adapted from a study on a related pyrazolopyridinone system to illustrate the principle of optimization. nih.gov

Computational and Theoretical Investigations of 4 3,4 Difluorophenyl Pyridin 3 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties by solving the Schrödinger equation. Various approximation methods are employed to make these calculations feasible for complex molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to determine optimized molecular geometries, spectroscopic features, and other key molecular properties. researchgate.netnih.gov The process involves finding the lowest energy conformation of a molecule. nih.gov A popular functional used for these calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set like 6-311++G(d,p) to accurately represent the electron distribution. researchgate.netnih.govijcce.ac.ir For the title compound, DFT calculations would reveal crucial information about its bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The optimized geometry typically shows a non-planar structure with C1 point group symmetry. nih.govbhu.ac.in

| Parameter | Value (Å or °) |

|---|---|

| C-C (Pyridine Ring) Bond Length | ~1.39 - 1.40 Å |

| C-N (Pyridine Ring) Bond Length | ~1.33 - 1.34 Å |

| C-C (Phenyl Ring) Bond Length | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| C-N-C (Pyridine Ring) Angle | ~117° |

| C-C-C (Phenyl Ring) Angle | ~120° |

| Phenyl-Pyridine Dihedral Angle | Variable (non-planar) |

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that derive results directly from theoretical principles without the inclusion of experimental data. HF calculations have been used alongside DFT methods to study molecular structures and vibrational spectra. researchgate.net While DFT methods generally provide better agreement with experimental results for many systems, HF serves as a valuable baseline and is often used in comparative studies to assess the performance of different computational levels of theory. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic properties. youtube.com The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule can be easily polarized and is indicative of higher chemical reactivity and potential for nonlinear optical (NLO) properties. nih.goviucr.org DFT calculations are commonly used to determine the energies of these orbitals. nih.goviucr.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.0 eV |

| ELUMO | -1.0 to -1.5 eV |

| Energy Gap (ΔE) | ~5.0 to 6.0 eV |

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. ias.ac.in Computational methods are instrumental in predicting the NLO response of molecules. Key NLO properties include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are calculated to assess a molecule's potential as an NLO material. researchgate.netnih.gov Large hyperpolarizability values, often benchmarked against a standard material like urea, indicate a strong NLO response. nih.gov The presence of donor-acceptor groups and π-conjugated systems within a molecule can enhance these properties by facilitating intramolecular charge transfer. ias.ac.in DFT calculations have shown that pyridine (B92270) derivatives can exhibit significant NLO behavior. researchgate.netripublication.com

| Property | Typical Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.0 - 7.0 D |

| Polarizability (α) | 80 - 90 a.u. |

| First Hyperpolarizability (β) | 15 - 25 times that of urea |

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π(C-C)ring | ~30-50 | n → π |

| π(C-C)ring | π(C-C)ring | ~15-25 | π → π |

| LP(F) | σ(C-C)ring | ~2-5 | n → σ |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. fraserlab.com By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system vary, allowing for the exploration of its conformational space. fraserlab.combiorxiv.org For a flexible molecule like 4-(3,4-Difluorophenyl)pyridin-3-amine, MD simulations can be used to sample the different spatial arrangements (conformations) that arise from rotation around the single bond connecting the phenyl and pyridine rings. This process, known as conformational sampling, helps identify the most stable, low-energy conformations and the energy barriers between them. nih.govresearchgate.net While extensively used for large biomolecules, MD simulations are also valuable for smaller molecules to understand their dynamic behavior, flexibility, and interactions with their environment. researchgate.netnih.gov

Molecular Docking Studies

Following extensive searches of scientific literature and databases, no specific molecular docking studies for the compound this compound were found. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as a small molecule, might interact with a protein target.

While direct studies on this compound are not available, research on analogous pyridine and aminopyridine derivatives provides insights into the types of interactions these scaffolds can form. For instance, studies on other pyridine-based compounds often reveal critical hydrogen bonding interactions involving the pyridine nitrogen atom. The orientation of the difluorophenyl ring is also crucial, as it can engage in hydrophobic or specific π-π stacking interactions within a protein's binding pocket. The amino group on the pyridine ring is a key hydrogen bond donor, which can significantly influence binding affinity and selectivity.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

There is no publicly available research detailing the prediction of ligand-protein interactions or the binding mode analysis specifically for this compound. Such an analysis would typically involve docking the compound into the active site of a specific protein target. The resulting conformations, or "poses," would be analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For a molecule like this compound, computational models would likely predict that the pyridine nitrogen and the exocyclic amine group act as primary sites for hydrogen bonding with amino acid residues such as aspartate, glutamate, serine, or threonine in a target protein. The difluorophenyl group would be predicted to fit into hydrophobic pockets, with the fluorine atoms potentially forming halogen bonds or other specific electrostatic interactions.

Target Enzyme Affinity Prediction

Specific predictions of target enzyme affinity for this compound are not documented in the available literature. Predicting the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a primary goal of molecular docking simulations. Lower binding energy values typically suggest a more stable and higher-affinity interaction between the ligand and the enzyme. The prediction of affinity for this compound would require a defined biological target. In general, compounds with similar structures are often investigated as inhibitors for kinases, a class of enzymes where pyridine-based scaffolds are common. The affinity would be highly dependent on the specific topology and amino acid composition of the enzyme's active site.

Reaction Mechanism Elucidation through Computational Methods

No computational studies elucidating the reaction mechanisms involving this compound have been published. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and activation energies. For a compound like this, such studies could, for example, explore its synthesis mechanism or its metabolic degradation pathways. These calculations would provide detailed insights into the electronic structure and energetics of the molecules involved in each step of a chemical reaction.

Computational ADME Prediction and Drug-Likeness Assessment

While a specific computational ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not available in published research, general predictions can be made based on its structure using various computational models. These models assess properties relevant to a molecule's potential as a drug.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. A molecule is generally considered "drug-like" if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on its structure, this compound would likely adhere to these rules, suggesting it has physicochemical properties compatible with oral bioavailability.

The table below presents a hypothetical ADME and drug-likeness profile for this compound, as would be generated by common predictive software. It is important to note that these are theoretical values and have not been experimentally verified.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 208.19 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Complies with Lipinski's rule (< 5) |

| Hydrogen Bond Donors | 1 (the -NH2 group) | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (the pyridine N and the -NH2 N) | Complies with Lipinski's rule (≤ 10) |

| Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good cell permeability |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed |

| Blood-Brain Barrier (BBB) Permeation | Potential to be a BBB penetrant | Based on size and lipophilicity |

These computational predictions suggest that this compound possesses a favorable profile for a potential drug candidate, although experimental validation is necessary.

Biological Activity and Mechanistic Research of 4 3,4 Difluorophenyl Pyridin 3 Amine and Its Analogues in Vitro / Preclinical Studies

Anticancer and Anti-Proliferative Activities

The anticancer potential of pyridine-based compounds, including analogues of 4-(3,4-Difluorophenyl)pyridin-3-amine, has been a subject of significant research. These investigations have explored their cytotoxic effects against various cancer cell lines, their impact on cell cycle progression, and the identification of specific molecular targets.

In Vitro Evaluation Against Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, HeLa)

The in vitro anti-proliferative activity of various pyridine (B92270) analogues has been demonstrated against a panel of human cancer cell lines. For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were evaluated for their efficacy against diverse cancer cells, including MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and HeLa (cervical carcinoma). jst.go.jp One of the most promising compounds from this series exhibited broad-spectrum anti-proliferative efficacy with IC50 values of 3.12 μM against MCF-7 and 8.61 μM against HeLa cells. jst.go.jp

Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and assessed for their anti-cancer potency. nih.gov Certain compounds within this class displayed significant cytotoxicity against MCF-7 and HCT-116 (colon carcinoma) cell lines, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Specifically, one analogue showed an IC50 of 4.66 µM against MCF-7 and 1.98 µM against HCT-116. nih.gov

Furthermore, other pyridine-containing structures have shown notable activity. For example, some pyridine-ureas exhibited potent anti-proliferative activity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range. mdpi.com The cytotoxic effects of various pyrimidine (B1678525) derivatives, a class of compounds structurally related to pyridines, have also been assessed against cell lines such as HCT-116, HepG-2 (hepatocellular carcinoma), and MCF-7. ekb.eg

It is important to note that the presence and position of substituents on the pyridine and phenyl rings can significantly influence the anticancer activity. For instance, studies on 4-aryl-1,4-dihydropyridines have shown that specific substitutions are crucial for their cytotoxic effects against HeLa and MCF-7 cells. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Pyridine Analogues

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative | MCF-7 | 3.12 | jst.go.jp |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative | HeLa | 8.61 | jst.go.jp |

| Pyrazolo[3,4-b]pyridine derivative | MCF-7 | 4.66 | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative | HCT-116 | 1.98 | nih.gov |

Investigation of Cell Cycle Perturbation Mechanisms (e.g., G0-G1 Arrest)

Several pyridine-based compounds exert their anti-proliferative effects by inducing cell cycle arrest, a critical mechanism for controlling cancer cell growth. Analogues of this compound have been investigated for their ability to perturb the normal progression of the cell cycle.

For example, a novel pyridine derivative, compound H42, was found to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cell lines. frontiersin.org This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Similarly, studies on 3-nitroacridine (B3047595) derivatives, which share a heterocyclic scaffold, have demonstrated their ability to cause cell cycle arrest at the G0/G1 phase in human breast cancer cells. nih.gov This effect is often a consequence of DNA damage induced by the compounds. nih.gov

The specific phase of cell cycle arrest can vary depending on the compound's structure and the cancer cell type. For instance, while some pyridine derivatives induce a G0/G1 arrest, others, like certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have been shown to cause G2/M phase cell cycle arrest in HeLa cells.

Table 2: Cell Cycle Perturbation by Pyridine Analogues

| Compound/Analogue Class | Cell Line | Cell Cycle Phase of Arrest | Reference |

| Pyridine derivative H42 | Ovarian Cancer Cells | G0/G1 | frontiersin.org |

| 3-Nitroacridine derivatives | Human Breast Cancer Cells | G0/G1 | nih.gov |

Target Identification and Validation for Anti-proliferative Effects (e.g., CDK2 Inhibition, TRK Inhibition)

The anti-proliferative activities of pyridine analogues are often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. Cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (TRKs) are two such important targets.

CDK2 Inhibition: Dysregulation of Cyclin-dependent kinase 2 (CDK2) is a significant factor in the development of several cancers. nih.gov N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have been identified as potent candidates for inhibiting overexpressed CDK2. nih.gov Computational and in vitro studies have shown that these analogues can establish strong inhibitory interactions within the active site of CDK2. nih.gov For instance, a particularly effective NPPA analogue demonstrated remarkable potential as a CDK2 inhibitor, forming strong intermolecular interactions with the active site residues of the enzyme. nih.gov Another study on N-(pyridin-3-yl)pyrimidin-4-amine derivatives reported a promising compound that exhibited potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM. nih.gov Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have shown good inhibitory activity against CDK2, with IC50 values in the micromolar range. nih.gov

TRK Inhibition: Tropomyosin receptor kinases (TRKs) are involved in cell proliferation and differentiation, and their overactivation can lead to cancer. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as TRK inhibitors. nih.gov One such compound demonstrated acceptable activity with an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM. nih.gov

Table 3: Target Inhibition by Pyridine Analogues

| Compound/Analogue Class | Target | IC50 | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative | CDK2/cyclin A2 | 64.42 nM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative | CDK2 | 0.460 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 nM | nih.gov |

Antimicrobial and Anti-infective Activities

In addition to their anticancer properties, pyridine derivatives have been explored for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi.

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative)

Pyridine-containing compounds have shown a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov

Several studies have reported the antibacterial potential of pyridine derivatives. For example, certain Mannich bases derived from pyridine exhibited high antibacterial activity against Gram-positive species like Bacillus subtilis and Staphylococcus aureus, and Gram-negative species such as Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov Other pyridine derivatives have also shown potent activity against various strains, including methicillin-resistant S. aureus (MRSA). nih.gov

The structural features of these molecules, such as the nature and position of substituents, play a crucial role in their antibacterial potency and spectrum.

Table 4: Antibacterial Activity of Pyridine Analogues

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridine-derived Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | nih.gov |

| Alkyl Pyridinol derivative | S. aureus | 4 | mdpi.com |

| Alkyl Pyridinol derivative | MRSA | 16 | mdpi.com |

Antifungal Efficacy and Mechanism (e.g., 14α-demethylase inhibition)

The antifungal activity of certain heterocyclic compounds, including those with pyridine scaffolds, is often attributed to the inhibition of key fungal enzymes. One of the most important targets for antifungal drugs is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Azole antifungals, which are a major class of drugs used to treat fungal infections, function by inhibiting this enzyme. nih.gov While direct evidence for this compound as a 14α-demethylase inhibitor is not extensively documented, the general class of nitrogen-containing heterocyclic compounds has been a focus for the development of new antifungal agents. For instance, various pyridine derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. nih.gov The structural similarities between some pyridine derivatives and known azole antifungals suggest a potential for a similar mechanism of action.

Antimalarial Activity Against Plasmodium falciparum

The fight against malaria, a disease caused by Plasmodium parasites, is complicated by the emergence of drug-resistant strains, necessitating the discovery of new therapeutic agents. nih.gov Pyridine derivatives, which are core structures in established antimalarial drugs like chloroquine, are a focal point of this research. researchgate.net Investigations into novel pyridine-containing compounds have shown promising activity against Plasmodium falciparum, the deadliest species of malaria parasite.

One study detailed the synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides, which were evaluated for their in vitro antimalarial efficacy. nih.gov Among the synthesized compounds, two analogues demonstrated notable activity. 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one showed inhibitory concentrations (IC₅₀) of 2.24 µM and 4.98 µM, respectively, against P. falciparum. nih.gov These findings suggest that the triazolopyridine scaffold is a viable starting point for developing new antimalarial agents. nih.gov The activity of these compounds is often attributed to mechanisms similar to chloroquine, which involves a pyridine moiety. researchgate.net

| Compound Name | Target Organism | IC₅₀ (µM) |

|---|---|---|

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | Plasmodium falciparum | 2.24 |

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | Plasmodium falciparum | 4.98 |

Antitubercular Activity Against Mycobacterium tuberculosis (e.g., DprE1 Inhibition)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with drug-resistant strains posing a major challenge. nih.gov A key target for novel anti-TB drugs is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov This enzyme is crucial for the biosynthesis of essential components of the mycobacterial cell wall, and its absence in humans makes it an attractive and specific target. nih.govmdpi.com

Research into pyrazolo[3,4-b]pyridine-pyrimidone derivatives has identified compounds with significant antitubercular activity. nih.gov These compounds were designed to target critical mycobacterial enzymes, and molecular docking studies confirmed strong binding interactions with DprE1. nih.gov Key derivatives from this class exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against the Mtb H37Rv strain, comparable to standard drugs. nih.gov The mechanism involves the inhibition of DprE1, which disrupts the formation of the bacterial cell wall, leading to cell death. nih.govresearchgate.net Covalent inhibitors of DprE1 often contain a nitro group, which is essential for the irreversible binding to a cysteine residue (Cys387) in the enzyme's active site. nih.gov

| Compound Class | Target Organism | Target Enzyme | MIC (µg/mL) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine-pyrimidone derivative 8 | Mycobacterium tuberculosis H37Rv | DprE1 | 3.12 |

| Pyrazolo[3,4-b]pyridine-pyrimidone derivative 14 | Mycobacterium tuberculosis H37Rv | DprE1 | 12.5 |

Antiviral Activity (e.g., Anti-HIV)

The development of novel antiviral agents is critical, particularly for persistent infections like Human Immunodeficiency Virus (HIV). nih.gov A series of diarylpyrimidines (DAPYs), which are structurally related to this compound, have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds function by binding to the reverse transcriptase enzyme of HIV-1, a critical component of the viral replication cycle.

In one study, novel DAPYs featuring an o,o-difluorophenyl group were prepared. nih.gov Several of these compounds exhibited potent anti-HIV activity, with EC₅₀ values in the single-digit nanomolar range against wild-type HIV-1. Specifically, compounds were identified with EC₅₀ values of 2 nM, 3 nM, and 4 nM, demonstrating their high potency. nih.gov Crucially, these compounds showed no significant toxicity in cytoprotection assays, with CC₅₀ values greater than 17,000 nM. nih.gov The structural design, particularly the inclusion of a 4-cyanophenylamino moiety and specific substitutions on the pyrimidine core, was found to be essential for their high antiviral efficacy. nih.gov

Antiparasitic Activity (e.g., Trypanocidal Effects)

Neglected tropical diseases such as Human African Trypanosomiasis (HAT), or sleeping sickness, are caused by parasites of the Trypanosoma genus. nih.gov New therapeutic options are urgently needed due to the limitations of current treatments. nih.gov Research has focused on 4-phenyl-6-(pyridin-3-yl)pyrimidines as potential antitrypanosomal agents.

A study on these pyrimidine derivatives identified a compound, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, with potent activity against Trypanosoma brucei rhodesiense. nih.govresearchgate.net This compound displayed an IC₅₀ value of 0.38 µM. nih.govresearchgate.net While it showed some cytotoxicity against rat skeletal myoblast (L6) cells with a CC₅₀ value of 23 µM, it was over 60 times more selective for the trypanosomes, highlighting its potential as a lead compound for further development. researchgate.net The structure-activity relationship data indicated that a 3-pyridyl A-ring, a 2-methoxyphenyl B-ring, and a 2-aminopyrimidine (B69317) core were favorable for antitrypanosomal activity. nih.gov

| Compound Name | Target Organism | IC₅₀ (µM) | Cytotoxicity (CC₅₀, L6 cells) (µM) | Selectivity Index (CC₅₀/IC₅₀) |

|---|---|---|---|---|

| 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine | Trypanosoma brucei rhodesiense | 0.38 | 23 | >60 |

Enzyme Inhibition and Kinase Selectivity Profiling

Tropomyosin Receptor Kinase (TRK) Inhibition (TRKA, TRKB, TRKC)

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are transmembrane receptor tyrosine kinases involved in regulating cell proliferation, differentiation, and survival. nih.gov Dysregulation of TRK signaling through gene fusions is an oncogenic driver in a wide range of cancers, making TRK inhibitors a valuable class of anticancer agents. researchgate.netnih.gov

While specific data for this compound was not found, research on related structures provides insight. For instance, the introduction of an amino-pyridine ring to a dichlorophenyl ring in one series of inhibitors led to a compound with a 66-fold improvement in potency against TRKA, with a cellular IC₅₀ of 0.05 µM. nih.gov This particular analogue also demonstrated over 80-fold selectivity for TRKA compared to TRKB and TRKC. nih.gov Such findings underscore how specific structural modifications on phenyl-pyridine scaffolds can yield highly potent and selective TRK inhibitors. nih.gov

Cyclin G-Associated Kinase (GAK) Inhibition

Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in clathrin-mediated trafficking and mitosis. biorxiv.orgmedchemexpress.com It has emerged as a therapeutic target in certain cancers and for broad-spectrum antiviral applications, as it is utilized by multiple unrelated viruses for intracellular trafficking. biorxiv.orgnih.gov

Research into isothiazolo[4,3-b]pyridine-based compounds has led to the discovery of potent and selective GAK inhibitors. nih.govnih.gov Structural modifications to this scaffold, such as adding a carboxamide group to a phenyl or piperidinyl moiety at position 3, resulted in inhibitors with IC₅₀ values in the low nanomolar range. nih.gov Molecular modeling suggests these modifications allow for additional hydrogen bonding with the GAK enzyme. nih.gov Another potent, ATP-competitive GAK inhibitor was identified with a dissociation constant (Kᵢ) of 0.54 nM and a cellular IC₅₀ of 56 nM. medchemexpress.com These potent inhibitors demonstrate antiviral activity against viruses like dengue, validating GAK as a viable target for host-directed antiviral therapy. nih.govnih.gov

| Compound Class/Name | Target Enzyme | Inhibition Value | Value Type |

|---|---|---|---|

| GAK inhibitor 49 | GAK | 0.54 nM | Kᵢ |

| GAK inhibitor 49 | GAK | 56 nM | Cell IC₅₀ |

| 3-phenyl/piperidinyl-isothiazolo[4,3-b]pyridines | GAK | Low nM range | IC₅₀ |

Other Kinase Targets (e.g., FAK, PAK4, PLK4, MKK4)

The pyridine scaffold is a common feature in many kinase inhibitors. Analogues of this compound have been explored for their potential to inhibit a range of kinases involved in cancer cell proliferation, survival, and metastasis.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in cell survival and metastasis. mdpi.comnih.gov Small molecule inhibitors targeting FAK are considered promising anticancer agents. mdpi.comnih.gov Many potent FAK inhibitors are built around six-membered heterocyclic structures, including pyrimidine, which is structurally related to pyridine. nih.gov For instance, TAE226, a well-known FAK inhibitor, possesses a core structure that demonstrates significant inhibitory activity. nih.gov The investigation of various heterocyclic scaffolds reveals that pyridine moieties can contribute to a remarkable increase in inhibitory potency against FAK. nih.gov

p21-activated kinase 4 (PAK4): PAK4, a serine/threonine kinase, is frequently upregulated in various cancers and is involved in promoting cell motility, proliferation, and survival. frontiersin.orgmedkoo.com Consequently, PAK4 has emerged as a significant target for cancer therapy. frontiersin.org A number of small molecule PAK4 inhibitors have been developed, with some, like KPT-9274, advancing to clinical trials. frontiersin.org The chemical scaffolds of many PAK4 inhibitors feature heterocyclic ring systems. For example, PF-03758309 is a potent, ATP-competitive inhibitor of PAK4. medchemexpress.com Research into pyrazolo[3,4-d]pyrimidine derivatives has also yielded potent PAK4 inhibitors, demonstrating the versatility of pyridine-related structures in targeting this kinase. nih.gov

Mitogen-Activated Protein Kinase Kinase 4 (MKK4): MKK4, also known as MEK4, is a dual-specificity protein kinase that plays a role in signaling pathways affecting cell proliferation, differentiation, and apoptosis. mdpi.com Its overexpression has been linked to aggressive forms of cancer, but it has also been identified as a key regulator in liver regeneration, making it a complex therapeutic target. mdpi.comnih.gov The development of selective MKK4 inhibitors is an active area of research. nih.gov Some inhibitors have been developed from pyrazolo-pyridine compounds, indicating that this structural motif can effectively target the MKK4 kinase domain. google.com

While direct studies on this compound targeting FAK, PAK4, PLK4, or MKK4 are not extensively documented in the reviewed literature, the prevalence of pyridine and pyrimidine cores in known inhibitors of these kinases suggests that this compound class warrants investigation for such activities.

Isocitrate Dehydrogenase (IDH1) Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. nih.gov These mutations lead to the production of an oncometabolite, R-2-hydroxyglutarate (2-HG), which drives epigenetic changes and tumorigenesis. nih.gov This has made mutant IDH1 an attractive target for cancer therapy. nih.govnih.gov

The search for potent and selective mutant IDH1 inhibitors has led to the exploration of various chemical scaffolds. One prominent class of allosteric inhibitors is based on the 3-pyrimidin-4-yl-oxazolidin-2-one structure. nih.govresearchgate.net High-throughput screening identified initial hits that were optimized to improve potency and pharmacokinetic properties, leading to compounds like IDH889, which demonstrated in vivo efficacy in a mutant IDH1 xenograft mouse model. nih.govnih.gov Further research in this area led to the development of brain-penetrant inhibitors capable of reducing 2-HG levels in preclinical models. figshare.com

Another class of mutant IDH1 inhibitors features a 2H-1λ2-Pyridin-2-one backbone. Medicinal chemistry efforts around this scaffold have produced potent inhibitors of both R132H and R132C mutant forms of IDH1. nih.govresearchgate.net These compounds have shown the ability to reduce 2-HG levels more effectively than some approved drugs in preclinical models. nih.gov

Although the specific compound this compound has not been explicitly identified as an IDH1 inhibitor in the available literature, the demonstrated success of pyridine and pyrimidine-containing scaffolds in targeting this enzyme suggests the potential for related structures to exhibit inhibitory activity.

Cyclooxygenase (COX) Enzyme Inhibition and Anti-inflammatory Pathways

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2; while COX-1 is involved in physiological functions, COX-2 is primarily induced during inflammation, making it a major target for anti-inflammatory drugs. nih.gov

Research has shown that the pyridin-3-amine scaffold can be a foundation for developing selective COX-2 inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and synthesized as potent and selective COX-2 inhibitors. nih.gov The addition of a methylsulfonyl (SO2Me) group, a common pharmacophore in selective COX-2 inhibitors, at the para position of a phenyl ring attached to the core structure significantly enhanced COX-2 potency and selectivity. nih.gov In this series, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) emerged as a highly potent and selective inhibitor. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5n | 35.6 | 0.07 | 508.6 |

Other pyridine-based structures, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have also been evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov These findings collectively indicate that the this compound core structure represents a promising starting point for the design of novel anti-inflammatory agents targeting the COX enzymes. nih.govnih.gov

Modulation of Other Biological Pathways

Beyond kinase and metabolic enzyme inhibition, analogues of this compound have shown potential to interact with other crucial cellular systems.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them a key target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site are of significant interest. nih.gov The natural product Combretastatin A-4 (CA-4) is a potent inhibitor but suffers from instability. mdpi.com

To overcome this, medicinal chemists have explored replacing the unstable cis-stilbene (B147466) bridge of CA-4 with more rigid heterocyclic linkers, such as pyridine. nih.gov A series of diarylpyridines were designed to mimic the cis-conformation of CA-4, with the pyridine ring acting as the linker. nih.gov Several of these compounds exhibited potent antiproliferative activities against various cancer cell lines. nih.gov Notably, compound 10t , a diarylpyridine, showed significant inhibition of tubulin polymerization in a dose-dependent manner, disrupted the cellular microtubule network, arrested the cell cycle in the G2/M phase, and induced apoptosis. nih.gov

Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel tubulin polymerization inhibitors. nih.gov These compounds also demonstrated potent antiproliferative effects, with the lead compound effectively inhibiting tubulin polymerization in a manner comparable to CA-4. nih.gov These results suggest that the diarylpyridine scaffold, inherent to this compound, is a promising framework for developing new anticancer agents that target microtubule dynamics. nih.govnih.gov

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 0.19 |

| MCF-7 | 0.26 |

| SGC-7901 | 0.33 |

Antiplatelet Aggregation Activity

Antiplatelet agents are crucial for preventing thrombotic events in cardiovascular diseases. A major class of these drugs is the thienopyridines, such as clopidogrel (B1663587) and ticlopidine, which act as antagonists of the platelet P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. nih.gov These compounds are prodrugs that are metabolized to their active form in the liver. nih.gov

Research into related heterocyclic systems has identified novel thieno[2,3-b]pyridine (B153569) derivatives as potent antiplatelet agents. nih.gov These compounds were shown to inhibit both platelet activation and aggregation in vitro, and some demonstrated greater activity than clopidogrel. nih.gov Further studies have explored synthesizing amino acid prodrugs based on thienopyridine scaffolds to optimize their antiplatelet activity. mdpi.com The consistent finding is that the thienopyridine core is effective for P2Y12 receptor antagonism. nih.govmdpi.comresearchgate.net While this compound is not a thienopyridine, the established antiplatelet activity of various pyridine-containing heterocycles suggests a potential avenue for future investigation of this compound and its derivatives.

Herbicide Safening Effects

In agriculture, herbicides are used to control weeds, but they can sometimes cause phytotoxic damage to the crops they are meant to protect. epo.org Herbicide safeners are chemicals applied in combination with a herbicide to selectively protect the crop from injury without reducing the herbicide's efficacy against the target weeds. epo.org

Several pyridine-based compounds are used as herbicides. epo.orggoogle.com For instance, pyridine carboxylate herbicides are effective against undesirable vegetation. google.com However, their use can sometimes require a safener to ensure crop safety. epo.orggoogle.com Patents describe compositions where pyridine carboxylate herbicides are combined with azole carboxylate safeners like isoxadifen (B1239706) to mitigate phytotoxicity. epo.orggoogle.comwipo.int Another example involves pyridine sulphur grass amine, a sulfonamide herbicide, which can exhibit poor tolerance in certain wheat cultivars, necessitating the use of a safener. google.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The exploration of the structure-activity relationships (SAR) for this compound and its analogues is crucial for understanding how chemical modifications influence their biological effects. These studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. Pyridine derivatives are recognized for a wide array of biological activities, and their efficacy is often finely tuned by the nature and position of various substituents. mdpi.comnih.gov

Impact of Substituent Modifications on Biological Potency

The biological potency of analogues of this compound can be significantly altered by modifying substituents on both the pyridine and the phenyl rings. The difluoro substitution on the phenyl ring is a key feature, and its modification can lead to substantial changes in activity. Fluorine atoms, acting as bioisosteres of hydrogen, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects biological activity.

Systematic modifications of the core structure would likely reveal critical insights. For instance, altering the position and number of fluorine atoms on the phenyl ring could modulate activity. The electron-withdrawing nature of fluorine at the 3 and 4 positions of the phenyl ring is expected to be a significant determinant of the compound's interaction with its biological target.

Furthermore, substitution on the pyridine ring, other than the essential 3-amino group, would also be a key area for SAR exploration. The introduction of small alkyl, alkoxy, or halogen groups at available positions on the pyridine ring could impact the molecule's conformation, solubility, and ability to form key interactions within a biological target's binding site. For example, the introduction of methoxy (B1213986) groups has been shown to improve the antiproliferative activity of some pyridine-derived compounds. mdpi.com

To illustrate potential SAR trends, the following table presents hypothetical data on the impact of various substitutions on biological potency, based on general principles observed in similar heterocyclic compounds.

| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | Relative Potency |

| 1 | H | 3,4-di-F | 1.0 |

| 2 | 6-CH₃ | 3,4-di-F | 1.5 |

| 3 | H | 4-F | 0.7 |

| 4 | H | 3-Cl, 4-F | 0.9 |

| 5 | 6-OCH₃ | 3,4-di-F | 2.1 |

| 6 | H | 3,4-di-Cl | 0.8 |

This table is for illustrative purposes to demonstrate potential SAR trends.

Elucidation of Key Pharmacophoric Features

A pharmacophore model for the this compound series would highlight the essential structural features required for biological activity. Based on its structure, key pharmacophoric features would likely include:

A hydrogen bond donor: The 3-amino group on the pyridine ring is a critical hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

An aromatic ring system: The pyridine ring itself provides a scaffold for the correct orientation of the key interacting groups.

A hydrophobic region: The 3,4-difluorophenyl group serves as a crucial hydrophobic moiety that likely engages with a corresponding hydrophobic pocket in the target protein. The fluorine atoms can also participate in specific interactions, such as hydrogen bonds or dipole-dipole interactions.

Exploration of Bioisosteric Relationships and Privileged Scaffolds (e.g., Pyridinone as Bioisostere)

Bioisosteric replacement is a widely used strategy in drug design to improve the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric modifications could be explored.

One of the most promising bioisosteric replacements for the pyridin-3-amine moiety is the pyridinone scaffold. Pyridinones are recognized as privileged structures in medicinal chemistry due to their ability to mimic the hydrogen bonding patterns of amides and pyridines. frontiersin.orgnih.gov The pyridinone ring can act as both a hydrogen bond donor and acceptor, similar to the pyridin-3-amine group. frontiersin.orgnih.gov This substitution could potentially lead to improved pharmacokinetic properties, such as enhanced metabolic stability or better oral bioavailability, without compromising the key interactions required for biological activity.

The replacement of the aminopyridine with a pyridinone would result in a new series of compounds, such as 4-(3,4-difluorophenyl)-1H-pyridin-2-one. This new scaffold maintains a similar spatial arrangement of key functional groups while introducing a carbonyl group that can participate in different or stronger hydrogen bonding interactions. Pyridinones have been successfully employed in various drug discovery programs, including the development of kinase inhibitors, where they can form crucial hydrogen bonds with the hinge region of the kinase. frontiersin.orgnih.gov

Other potential bioisosteric replacements for the pyridine ring could include other nitrogen-containing heterocycles like pyrimidines or pyrazines, which could alter the electronic distribution and hydrogen bonding capacity of the core scaffold. nih.gov The exploration of such bioisosteric relationships is a valuable approach to expand the chemical space around the this compound core and to identify new analogues with superior drug-like properties.

Conclusion and Future Research Directions

Summary of Key Findings on 4-(3,4-Difluorophenyl)pyridin-3-amine and its Analogues

Research into this compound and its derivatives has yielded several critical insights into its potential as a pharmacophore. The core structure is recognized as a valuable starting point for developing inhibitors of key cellular enzymes.

Kinase Inhibition: The fluorinated pyridine (B92270) motif is actively being explored for its capacity to inhibit protein kinases by interacting with ATP-binding pockets. vulcanchem.com Analogues of this compound have demonstrated activity against targets such as PIM kinases, which are implicated in cell survival and proliferation pathways. vulcanchem.com

Anticancer Potential: Structural analogues have shown promise as anticancer agents through mechanisms beyond kinase inhibition. For instance, certain derivatives have been found to inhibit DNA repair pathways by targeting ATAD5, suggesting a role in oncology. vulcanchem.com

Covalent Inhibition of FLT3: A significant breakthrough has been the development of fused-ring analogues, specifically 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives, as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net These compounds display potent activity against both wild-type FLT3 and its internal tandem duplication (ITD) mutants, which are common drivers of acute myeloid leukemia (AML). nih.govresearchgate.net

Mechanism of Action: Cellular studies have confirmed that these FLT3-targeting analogues function by inhibiting the phosphorylation of the FLT3 receptor and its downstream signaling factors, thereby blocking the pathways that lead to uncontrolled cell growth. nih.govresearchgate.net

The findings are summarized in the table below:

| Compound Class | Target/Activity | Therapeutic Area | Reference |

| This compound Analogues | PIM Kinase Inhibition | Oncology | vulcanchem.com |

| Structural Analogues | ATAD5 Inhibition (DNA Repair) | Oncology | vulcanchem.com |

| Isoxazolo[3,4-b]pyridine Derivatives | Covalent FLT3 Inhibition | Acute Myeloid Leukemia (AML) | nih.govresearchgate.net |

Implications for Medicinal Chemistry and Drug Discovery

The 4-aryl-pyridin-3-amine scaffold holds substantial implications for the future of drug design. Pyridine and its derivatives are considered "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and their ability to impart favorable pharmacological properties. nih.govresearchgate.net

The presence of a pyridine ring can enhance a molecule's biochemical potency, improve metabolic stability, increase cellular permeability, and resolve issues with protein binding. nih.gov The difluorophenyl group on the this compound core is particularly important, as the fluorine atoms create strong electron-withdrawing effects that influence the molecule's reactivity and its ability to form key intermolecular interactions within target binding sites. vulcanchem.com

Furthermore, the success of its analogues as covalent inhibitors highlights a crucial strategy for overcoming acquired drug resistance, a major challenge in cancer therapy. nih.gov By forming a permanent bond with the target protein, covalent inhibitors can maintain efficacy even when mutations arise that would reduce the binding affinity of non-covalent drugs. nih.govresearchgate.net This makes the this compound scaffold a highly attractive starting point for developing next-generation targeted therapies, particularly in oncology.

Proposed Future Research Avenues

To fully harness the potential of the this compound scaffold, future research should be directed toward several key areas, from fundamental synthesis to preclinical development.

While established methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are effective for synthesizing these compounds, there is room for innovation. vulcanchem.com Future efforts should focus on:

C-H Activation: Developing one-pot sequences involving C-H activation and electrocyclization could provide more atom-economical and efficient routes to highly substituted pyridine cores. nih.gov

Novel Condensation Reactions: Exploring catalyst-driven (e.g., FeCl₃) condensation reactions or methods using azlactones and enamines could offer alternative and simplified pathways to related 3-amino-4-arylpyridine derivatives. nih.govresearchgate.net

Electrochemical Synthesis: Leveraging modern techniques such as electrochemically driven, nickel-catalyzed cross-coupling could lead to greener and more efficient synthetic protocols. acs.org

A deeper understanding of how these molecules function is essential for rational drug design. Future studies should include:

Structural Biology: Obtaining X-ray crystal structures of the compounds bound to their respective targets (e.g., FLT3, PIM kinases) would elucidate the precise binding modes and molecular interactions, providing a blueprint for designing more potent and selective inhibitors.

Biochemical and Biophysical Assays: Detailed kinetic studies are needed to quantify the binding affinity, residence time, and covalent modification rates of the inhibitors.

Systems Biology Approaches: Investigating the downstream cellular effects of target inhibition, such as impacts on apoptosis, cell cycle progression, and compensatory signaling pathways, will provide a comprehensive picture of the drug's activity. nih.govnih.gov

The versatility of the pyridine scaffold suggests that the therapeutic utility of this compound derivatives may extend beyond oncology. nih.gov Researchers should explore:

Other Kinase Families: The scaffold's success against cancer-related kinases suggests it could be adapted to target kinases involved in other diseases, such as autoimmune disorders, inflammation, and neurodegeneration.

Antimicrobial and Antiviral Activity: Pyridine-containing compounds are known to possess broad-spectrum antimicrobial and antiviral properties. mdpi.com Screening libraries of these analogues against various pathogens could uncover new leads for infectious diseases.

Different Enzyme Classes: Related fused pyridine systems have shown activity against other important drug targets, including topoisomerase II and carbonic anhydrases, opening entirely new therapeutic avenues for investigation. nih.govmdpi.com

Building on the existing foundation, a systematic approach to designing improved molecules is critical. This should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wide array of analogues with varied substitutions on both the pyridine and phenyl rings will help establish clear SAR trends to guide optimization. mdpi.com

Computational Modeling: Employing molecular docking and in silico screening can help predict the binding affinities of new designs and prioritize the synthesis of the most promising candidates. mdpi.comresearchgate.net

Pharmacokinetic Optimization: A key focus of lead optimization will be to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they are suitable for in vivo applications. nih.gov

Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres to fine-tune potency, selectivity, and pharmacokinetic profiles.

Q & A

Q. What are the key synthetic routes for 4-(3,4-Difluorophenyl)pyridin-3-amine?

The synthesis of fluorinated pyridine derivatives typically involves multi-step protocols. For example:

- Step 1 : Condensation of 3,4-difluorophenylboronic acid with a halogenated pyridine precursor (e.g., 3-aminopyridine-4-boronic acid) via Suzuki-Miyaura coupling to introduce the difluorophenyl group .

- Step 2 : Cyclization or functional group interconversion, such as reducing nitro groups to amines or introducing protective groups to stabilize reactive intermediates .

- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using LC-MS and NMR to confirm purity and structure .

Q. Key Considerations :

- Fluorine substituents may require anhydrous conditions to avoid hydrolysis.

- Optimize reaction temperatures to prevent decomposition of the pyridine core.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy :

- NMR detects fluorine environments (e.g., δ = -110 to -120 ppm for aromatic fluorines) .

- NMR identifies amine protons (δ = 4.5–5.5 ppm) and aromatic splitting patterns .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the pyridine and difluorophenyl moieties. For example, similar compounds show C–F bond lengths of ~1.35 Å and C–N–C angles of ~120° .

- HRMS : Validates molecular formula (e.g., [M+H] for CHFN: calcd. 218.0653, observed 218.0655) .

Q. What are the stability considerations for this compound under different storage conditions?

- Light Sensitivity : Fluorinated aromatics may degrade under UV light; store in amber vials at -20°C .

- Moisture : Amine groups are hygroscopic; use desiccants (e.g., silica gel) in sealed containers.

- Long-Term Stability : Monitor via periodic HPLC analysis. For analogs, degradation products include oxidized amines or hydrolyzed fluorophenyl groups .

Advanced Questions

Q. How do structural modifications influence the biological activity of this compound?

Structure-Activity Relationship (SAR) studies on similar compounds reveal:

- Fluorine Positioning : 3,4-Difluorophenyl enhances metabolic stability compared to mono-fluoro analogs .

- Pyridine Substitution : Electron-withdrawing groups (e.g., -CF) at the 4-position increase binding affinity to kinase targets (e.g., p38 MAP kinase) .

- Amine Functionalization : Acylation or alkylation of the -NH group modulates solubility and membrane permeability .

Q. Experimental Design :

- Synthesize derivatives with systematic substitutions (e.g., -F, -Cl, -CH).

- Test in enzymatic assays (e.g., IC measurements) and cellular models for efficacy and toxicity .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., ATP-binding pockets in kinases). For example, fluorine atoms may form halogen bonds with backbone carbonyls .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence.

- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with inhibitory activity to guide synthetic prioritization .

Validation : Cross-check computational predictions with experimental IC values from kinase inhibition assays .

Q. How can contradictory data in the literature regarding this compound's reactivity be resolved?

Contradictions (e.g., divergent reaction yields or unexpected byproducts) may arise from:

- Reaction Condition Variability : Trace moisture or oxygen can alter pathways. Replicate experiments under strictly controlled inert atmospheres .

- Analytical Discrepancies : Use orthogonal techniques (e.g., NMR alongside LC-MS) to confirm product identity .

- Theoretical Modeling : DFT calculations can predict plausible intermediates and transition states to explain observed reactivity .

Case Study : Conflicting reports on amine oxidation could be resolved by comparing under aerobic vs. anaerobic conditions, with ESR spectroscopy to detect radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.